Cas no 878213-16-2 (2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide)

2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- AKOS001219668
- SMR001308797
- MLS002245133
- EN300-26688880
- 2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide
- Z50921313
- starbld0001374
- 878213-16-2
- 2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide
- CHEMBL1868579
- HMS3050I09
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- Inchi: 1S/C20H23ClN4O3/c1-2-20(14-6-8-15(21)9-7-14)17(27)25(18(28)24-20)12-16(26)23-19(13-22)10-4-3-5-11-19/h6-9H,2-5,10-12H2,1H3,(H,23,26)(H,24,28)
- InChI Key: NBFJYTYHOOZGBU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1(CC)C(N(C(N1)=O)CC(NC1(C#N)CCCCC1)=O)=O
Computed Properties
- Exact Mass: 402.1458683g/mol
- Monoisotopic Mass: 402.1458683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 689
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 102Ų
2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688880-0.05g |
2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide |
878213-16-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide Related Literature
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1. Book reviews
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Additional information on 2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide
Compound CAS No. 878213-16-2: 2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide
The compound with CAS No. 878213-16-2, named 2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of imidazolidinones, which are known for their diverse biological activities. The structure of this molecule incorporates several functional groups, including a chlorophenyl moiety, an ethyl group, and a cyanocyclohexyl substituent, all of which contribute to its unique properties.
Recent studies have highlighted the importance of imidazolidinones in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The chlorophenyl group in this compound is known to enhance lipophilicity, which can improve bioavailability. Meanwhile, the cyanocyclohexyl substituent introduces rigidity and potentially enhances receptor binding affinity. These features make this compound a promising candidate for further exploration in therapeutic applications.
The synthesis of 2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide involves a multi-step process that includes the formation of an imidazolidinone ring and subsequent coupling reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for biological testing. The use of advanced purification techniques, such as chromatography and crystallization, has further enhanced the quality of the final product.
From a pharmacological perspective, this compound has shown interesting activity in vitro against various enzyme targets. For instance, it exhibits moderate inhibitory effects on kinases involved in inflammatory pathways. Additionally, preliminary studies suggest that it may possess selective cytotoxicity against cancer cell lines, making it a potential candidate for anticancer drug development.
One of the key challenges in working with this compound is its stability under physiological conditions. Recent research has focused on modifying its structure to improve its half-life and reduce potential side effects. By incorporating stabilizing groups or optimizing its solubility profile, scientists aim to enhance its therapeutic index.
In conclusion, CAS No. 878213-16-2, or 2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide, represents a valuable addition to the portfolio of imidazolidinone derivatives. Its unique structure and promising biological activities make it a subject of continued interest in both academic and industrial research settings.
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